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Introduction

Tanghinin, a potent cardenolide glycoside isolated from the seeds of Cerbera manghas, has
garnered significant interest within the scientific community for its notable cytotoxic activities.[1]
As a derivative of tanghinigenin, its complex molecular architecture necessitates a
comprehensive spectroscopic analysis for unambiguous identification and further investigation
into its therapeutic potential. This technical guide provides a detailed overview of the mass
spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic data of
Tanghinin, alongside generalized experimental protocols relevant to its analysis.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the determination of the molecular weight
and elemental composition of natural products. High-resolution mass spectrometry (HRMS)
has been effectively employed in the characterization of Tanghinin.

Table 1: Mass Spectrometry Data for Tanghinin
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lon Observed m/z Technique
[M+H]* 591.3169 + 2ppm UHPLC-HRMS
Molecular Formula C32H46010

Monoisotopic Mass 590.30909766 Da Calculated

Data sourced from Carlier et al. (2014) and PubChem CID 20055044.[1][2]

Experimental Protocol: Mass Spectrometry

A general procedure for the analysis of Tanghinin using Ultra-High-Performance Liquid
Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is outlined
below.

o Sample Preparation: A methanolic extract of the plant material (e.g., seeds of Cerbera
manghas) is prepared. The extract is then filtered and diluted to an appropriate concentration
with methanol or a suitable solvent system.

o Chromatography: Separation is achieved on a C18 reversed-phase column using a gradient
elution profile. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and
acetonitrile with 0.1% formic acid (Solvent B). The gradient is programmed to ensure optimal
separation of the cardiac glycosides present in the extract.

e Mass Spectrometry: The eluent from the HPLC is introduced into a high-resolution mass
spectrometer, such as a quadrupole time-of-flight (QTOF) or Orbitrap instrument, equipped
with an electrospray ionization (ESI) source operating in positive ion mode. Data is acquired
over a mass range of m/z 100-1000. The protonated molecule [M+H]* is observed for
accurate mass measurement, allowing for the determination of the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of publicly available experimental NMR data for Tanghinin, the following
tables present predicted *H and 3C NMR chemical shifts. These predictions are based on the
known chemical structure of Tanghinin and established chemical shift values for analogous
cardiac glycosides and steroidal systems.
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Predicted *H NMR Data

Table 2: Predicted *H NMR Chemical Shifts for Tanghinin

Predicted Chemical Shift

Proton Assignment Multiplicity
(3, ppm)
H-1' (Anomeric) ~45-5.0 d
H-3 (Aglycone) ~35-4.0 m
H-16 (Aglycone) ~20-25 m
H-17 (Aglycone) ~25-3.0 m
H-21 (Lactone) ~48-5.2 m
H-22 (Lactone) ~5.8-6.2 S
-OCHs (Sugar) ~34-36 S
-OCOCHs (Acetyl) ~20-22 s
CHs (Steroid) ~08-15 S
Other Steroidal Protons ~1.0-25 m
Other Sugar Protons ~3.0-45 m

Predicted **C NMR Data

Table 3: Predicted 3C NMR Chemical Shifts for Tanghinin
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Carbon Assignment

Predicted Chemical Shift (8, ppm)

C=0 (Lactone) ~170- 175
C=0 (Acetyl) ~169-172
C-20 (Lactone) ~170- 175
C-22 (Lactone) ~115-120
C-1' (Anomeric) ~95-105
C-3 (Aglycone) ~70-80
C-14 (Aglycone) ~80-90
-OCHs (Sugar) ~55-60
-OCOCHs (Acetyl) ~20-25
Steroidal Carbons ~10-60
Other Sugar Carbons ~60-80

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of a cardiac glycoside like

Tanghinin.

o Sample Preparation: Approximately 5-10 mg of purified Tanghinin is dissolved in 0.5-0.7 mL

of a suitable deuterated solvent, such as deuterated chloroform (CDCls), deuterated
methanol (CDsOD), or deuterated dimethyl sulfoxide (DMSO-ds). Tetramethylsilane (TMS) is
typically added as an internal standard (o 0.00).

e 1H NMR Spectroscopy: The *H NMR spectrum is acquired on a high-field NMR spectrometer

(e.g., 400 MHz or higher). Standard parameters include a 30-degree pulse width, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

e 13C NMR Spectroscopy: The 3C NMR spectrum is recorded on the same instrument. Due to

the lower natural abundance of 13C, a larger number of scans is required. A proton-

decoupled sequence is typically used to simplify the spectrum.
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e 2D NMR Spectroscopy: To aid in the complete assignment of proton and carbon signals,
various 2D NMR experiments are performed, including COSY (Correlation Spectroscopy) to
identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to
correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond
Correlation) to identify long-range proton-carbon couplings.

Infrared (IR) Spectroscopy

As with the NMR data, specific experimental IR data for Tanghinin is not readily available. The
following table outlines the expected characteristic absorption bands based on the functional
groups present in the Tanghinin molecule.

Table 4: Predicted IR Absorption Bands for Tanghinin

Wavenumber (cm~—2) Functional Group Description of Vibration
~ 3400 (broad) O-H Stretching
~ 2930, 2850 C-H (alkane) Stretching
~ 1740 (strong) C=0 (ester, lactone) Stretching
~ 1640 C=C (lactone ring) Stretching
~ 1240 C-O (ester) Stretching
~ 1070 C-O (ether, alcohol) Stretching

Experimental Protocol: IR Spectroscopy

A standard procedure for obtaining an FT-IR spectrum of a solid sample like Tanghinin is as
follows:

e Sample Preparation: A small amount of the purified solid Tanghinin (1-2 mg) is finely ground
with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin,
transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a
solution of the compound onto a salt plate (e.g., NaCl or KBr).
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o Data Acquisition: The KBr pellet or salt plate is placed in the sample holder of an FT-IR
spectrometer. The spectrum is recorded over the mid-infrared range, typically from 4000 to
400 cm~1. A background spectrum of the empty spectrometer or a pure KBr pellet is
recorded and automatically subtracted from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic

identification of a natural product such as Tanghinin.
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Caption: Workflow for the isolation and structural elucidation of Tanghinin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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